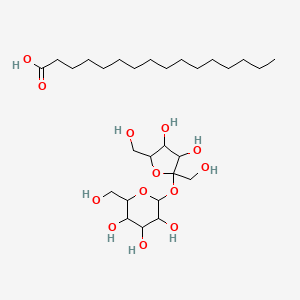
Palmitic acid sucrose monoester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitic acid sucrose monoester is a type of sucrose ester, which is a non-ionic surfactant. It is synthesized from sucrose and palmitic acid, a saturated fatty acid. This compound is known for its excellent emulsifying properties and is widely used in the food, cosmetic, and pharmaceutical industries .
準備方法
Synthetic Routes and Reaction Conditions
Palmitic acid sucrose monoester is typically synthesized through a transesterification reaction. This involves reacting sucrose with vinyl palmitate in the presence of a catalyst such as dimethyl sulfoxide. The reaction conditions are carefully controlled to limit the formation of diesters and ensure the production of the monoester compound .
Industrial Production Methods
In industrial settings, the production of this compound involves several steps:
Transesterification Reaction: Sucrose is reacted with vinyl palmitate in the presence of dimethyl sulfoxide.
Distillation and Solvent Extraction: The reaction mixture undergoes distillation and solvent extraction to remove impurities.
Purification: The final product is purified through membrane filtration and drying.
化学反応の分析
Types of Reactions
Palmitic acid sucrose monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Palmitic acid sucrose monoester has a wide range of scientific research applications:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential as a transdermal permeation enhancer.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
作用機序
The mechanism of action of palmitic acid sucrose monoester involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which allows it to interact with both hydrophilic and lipophilic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes .
類似化合物との比較
Similar Compounds
- Sucrose monostearate
- Sucrose monolaurate
- Sucrose monooleate
Uniqueness
Palmitic acid sucrose monoester is unique due to its specific fatty acid composition, which provides it with distinct emulsifying properties. Compared to other sucrose esters, it has a higher hydrophobic-lipophilic balance (HLB) value, making it particularly effective in stabilizing oil-in-water emulsions .
生物活性
Palmitic acid sucrose monoester (C28H54O13) is a sugar fatty acid ester that has garnered attention for its diverse biological activities. This compound is synthesized through the esterification of sucrose with palmitic acid and is classified as a non-ionic surfactant. Its applications span food, pharmaceuticals, and cosmetics due to its emulsifying properties and potential health benefits.
Synthesis and Properties
This compound is produced primarily through transesterification reactions involving sucrose and palmitic acid. The resulting compound exhibits a high hydrophilic-lipophilic balance (HLB), which enhances its emulsifying efficacy in various formulations . The synthesis typically employs lipases such as Novozyme 435, which catalyze the regioselective acylation of sucrose, leading to the formation of monoesters with specific fatty acids .
1. Antimicrobial Properties
This compound demonstrates significant antimicrobial activity against various pathogens. Studies indicate that sugar-based monoesters, including palmitic acid derivatives, exhibit effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, research has shown that these esters can disrupt microbial membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective |
2. Permeability Enhancer
This compound has been studied for its ability to enhance intestinal permeability. It has been shown to increase the absorption of various drugs across intestinal membranes by affecting tight junctions and membrane fluidity. In vitro studies using Caco-2 cell monolayers demonstrated that this compound can significantly reduce transepithelial electrical resistance (TEER), indicating enhanced permeability for solutes like mannitol .
Table 2: Effects on Intestinal Permeability
3. Cytotoxicity Studies
While this compound enhances permeability, it is essential to consider its cytotoxic effects at higher concentrations. Research indicates that at concentrations above 1 mM, there may be cytotoxic effects observed in Caco-2 cells, including decreased cell viability and altered tight junction integrity . This underscores the need for careful dosing in therapeutic applications.
Case Studies
Case Study 1: Drug Absorption Enhancement
A study assessed the impact of this compound on the intestinal absorption of alendronate in rats. The findings revealed a significant increase in drug absorption when co-administered with the monoester, suggesting its potential utility in enhancing bioavailability for poorly absorbed drugs .
Case Study 2: Food Applications
In food science, this compound has been utilized as an emulsifier in beverage formulations. Its ability to stabilize emulsions allows for clearer beverages without compromising flavor or texture, demonstrating its functional benefits in food technology .
特性
CAS番号 |
26446-38-8 |
|---|---|
分子式 |
C28H52O12 |
分子量 |
580.7 g/mol |
IUPAC名 |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChIキー |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















